4-Methoxy-N-methylaniline

Catalog No.
S1533146
CAS No.
5961-59-1
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-N-methylaniline

CAS Number

5961-59-1

Product Name

4-Methoxy-N-methylaniline

IUPAC Name

4-methoxy-N-methylaniline

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3

InChI Key

JFXDIXYFXDOZIT-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)OC

Synonyms

N-Methyl-p-methoxyaniline

Canonical SMILES

CNC1=CC=C(C=C1)OC

The exact mass of the compound 4-Methoxy-N-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159085. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxy-N-methylaniline (CAS 5961-59-1), also known as N-methyl-p-anisidine, is a secondary aromatic amine characterized by an electron-donating para-methoxy group . In industrial and laboratory procurement, it is primarily sourced as a highly reactive, pre-methylated building block for active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The presence of both the N-methyl and p-methoxy groups imparts moderate polarity, enhanced nucleophilicity, and a lowered oxidation potential compared to standard unsubstituted anilines. For procurement professionals, selecting this specific compound eliminates the need for downstream selective mono-methylation of primary amines, streamlining workflows in cross-coupling reactions and the synthesis of complex N,N-disubstituted architectures.

Substituting 4-Methoxy-N-methylaniline with its primary amine analog, p-anisidine, or its unsubstituted analog, N-methylaniline, introduces severe process inefficiencies [1]. Using p-anisidine requires a subsequent, highly controlled N-methylation step that is notoriously prone to over-alkylation (yielding N,N-dimethyl-p-anisidine), which necessitates costly and time-consuming chromatographic purification to separate the mono- and di-alkylated products. Conversely, substituting with N-methylaniline removes the para-methoxy group, which drastically reduces the nucleophilicity of the amine and alters the oxidation potential of the aromatic ring. This lack of electron density leads to sluggish kinetics in Buchwald-Hartwig aminations and nucleophilic aromatic substitutions (SNAr), often requiring higher catalyst loadings and harsher thermal conditions to achieve comparable conversions.

Elimination of Over-Alkylation in API Synthesis

In the synthesis of 2-phenylaminoquinazoline-based Mer Tyrosine Kinase inhibitors, direct coupling of 2-chloroquinazolines with 4-Methoxy-N-methylaniline proceeds smoothly to yield the target N-methyl-N-(4-methoxyphenyl)amino moiety in high yields (82% under microwave irradiation) [1]. If p-anisidine is used as a baseline substitute, the resulting secondary amine must undergo a subsequent methylation step, which inherently risks over-alkylation to the tertiary amine and reduces the overall multi-step yield. The pre-installed methyl group ensures strict 1:1 stoichiometry during the coupling phase, bypassing the thermodynamic drive toward N,N-dialkylation that plagues primary electron-rich anilines.

Evidence DimensionSynthetic efficiency and avoidance of di-alkylation
Target Compound DataDirect coupling yields 82% of the target tertiary amine API without over-alkylation.
Comparator Or Baselinep-Anisidine (Requires multi-step synthesis with high risk of N,N-dialkylation byproducts).
Quantified DifferenceSingle-step high-yield coupling vs. multi-step process requiring chromatographic separation.
ConditionsMicrowave-assisted coupling with 2-chloroquinazolines in EtOH at 150 °C.

Procurement of the pre-methylated secondary amine directly reduces API manufacturing steps and eliminates the need for complex purification of over-alkylated byproducts.

Enhanced Nucleophilicity for SNAr and Cross-Coupling

The para-methoxy group exerts a strong positive mesomeric (+M) effect, significantly increasing the electron density on the nitrogen atom compared to N-methylaniline [1]. In nucleophilic aromatic substitution (SNAr) and metal-catalyzed amination sequences, this enhanced nucleophilicity translates to faster reaction rates and higher conversion efficiencies. While N-methylaniline often requires extended reaction times or stronger bases to overcome its lower nucleophilicity, 4-Methoxy-N-methylaniline acts as a stronger nucleophile, driving sluggish electrophilic capture steps to completion more rapidly.

Evidence DimensionNucleophilic reactivity and reaction kinetics
Target Compound DataEnhanced reactivity due to the +M effect of the para-methoxy group.
Comparator Or BaselineN-methylaniline (Lower nucleophilicity, requiring harsher conditions or longer reaction times).
Quantified DifferenceSubstantially faster reaction kinetics in sterically hindered or electronically deactivated electrophile couplings.
ConditionsSNAr or Buchwald-Hartwig cross-coupling environments.

Buyers scaling up amination reactions can achieve higher throughput and lower energy costs by utilizing a more reactive, electron-rich nucleophile.

Stabilized Radical Cations for Electrochemical Applications

In the development of redox-active materials and conductive polymers, the oxidation potential and the stability of the intermediate radical cation are critical parameters. The presence of the electron-donating methoxy group in 4-Methoxy-N-methylaniline lowers its anodic oxidation potential relative to N-methylaniline and stabilizes the resulting radical cation [1]. Fast-scan cyclic voltammetry and electron-transfer stopped-flow methods demonstrate that radical cations derived from p-anisidine derivatives exhibit distinct, manageable decay kinetics compared to less substituted anilines. This stabilization prevents rapid, uncontrolled polymerization or degradation, allowing for more precise electropolymerization.

Evidence DimensionAnodic oxidation potential and radical cation stability
Target Compound DataLower oxidation potential with a stabilized radical cation intermediate.
Comparator Or BaselineN-methylaniline (Higher oxidation potential, less stable radical intermediate).
Quantified DifferenceCathodic shift in oxidation potential and extended radical cation half-life.
ConditionsCyclic voltammetry and electron-transfer stopped-flow analysis in acetonitrile.

For materials scientists, this compound offers a wider electrochemical window and more controllable polymerization kinetics for advanced electronic materials.

Synthesis of Targeted Kinase Inhibitors

4-Methoxy-N-methylaniline is a highly efficient precursor for synthesizing pharmaceutical APIs that require an N-methyl-N-(4-methoxyphenyl)amino pharmacophore, such as Mer Tyrosine Kinase inhibitors [1]. Its use bypasses the need for selective methylation of primary amines, directly improving process mass intensity (PMI) and overall yield in medicinal chemistry workflows.

High-Yield Nucleophilic Amination of Deactivated Substrates

In industrial fine chemical synthesis involving deactivated or sterically hindered electrophiles, the enhanced nucleophilicity of 4-Methoxy-N-methylaniline makes it a more effective choice than N-methylaniline [1]. It ensures higher conversions in SNAr and transition-metal-catalyzed aminations, reducing the need for excessive catalyst loading or prolonged heating cycles.

Development of Hole-Transporting Materials (HTMs)

Due to its lowered oxidation potential and the stability of its radical cation, this compound is highly suited for the synthesis of triarylamine-based hole-transporting materials used in perovskite solar cells and OLEDs [2]. The secondary amine allows for precise cross-coupling with aryl halides to build complex, electron-rich architectures that facilitate efficient charge transfer.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5961-59-1

Wikipedia

4-methoxy-N-methylaniline

Dates

Last modified: 08-15-2023
Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem

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